molecular formula C22H16O6S B2883787 (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate CAS No. 858770-05-5

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Cat. No.: B2883787
CAS No.: 858770-05-5
M. Wt: 408.42
InChI Key: BPFHJSNGASULNY-ODLFYWEKSA-N
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Description

The compound “(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate” belongs to the aurone family, a class of bioactive molecules characterized by a benzofuran-3(2H)-one core modified with a benzylidene substituent at the C2 position and an ester group at C6. This specific derivative features a 2,5-dimethoxybenzylidene moiety and a thiophene-2-carboxylate ester, distinguishing it from analogs with alternative substituents (e.g., methanesulfonate, cyclohexanecarboxylate, or acetonitrile groups) . Aurones are notable for their anticancer properties, particularly as tubulin polymerization inhibitors targeting the colchicine-binding site .

Properties

IUPAC Name

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-25-14-6-8-17(26-2)13(10-14)11-19-21(23)16-7-5-15(12-18(16)28-19)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFHJSNGASULNY-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and agriculture. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate thiophene derivative in the presence of a catalyst. The reaction conditions can vary; however, common solvents include ethanol or acetic acid under reflux conditions.

Antifungal Activity

Recent studies have demonstrated that derivatives of benzofuran and thiophene compounds exhibit notable antifungal properties. For instance, a related compound showed significant inhibition against various fungal strains such as Gibberella zeae and Phytophthora capsici at concentrations as low as 25 µg/mL. The inhibition rates were measured using mycelium growth rate tests and leaf-disc culture methods, with some compounds achieving up to 100% inhibition against specific fungi .

Antioxidant Properties

The antioxidant activity of (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives has been assessed through various assays, including DPPH radical scavenging and ABTS assays. These studies indicate that the presence of methoxy groups significantly enhances the electron-donating capacity of the compounds, contributing to their ability to neutralize free radicals .

Cytotoxicity

In vitro studies assessing cytotoxicity against cancer cell lines have shown promising results. The compound was evaluated for its effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that at certain concentrations, the compound induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Case Studies

  • Fungicidal Activity : A series of experiments were conducted where various derivatives were tested against Rhizoctonia solani. Compounds demonstrated varying degrees of efficacy; for example, some exhibited over 90% efficacy at concentrations around 500 µg/mL .
  • Antioxidant Efficacy : A comparative study involving several benzofuran derivatives highlighted that those with additional methoxy substitutions had enhanced antioxidant capabilities. The IC50 values were significantly lower for these compounds compared to their unsubstituted counterparts .

Research Findings Summary

Property Activity Concentration Efficacy
AntifungalInhibition of Gibberella zeae25 µg/mLUp to 100%
AntioxidantDPPH radical scavengingVariesSignificant decrease in radicals
CytotoxicityInduction of apoptosis in MCF-7 cellsVariesMinimal toxicity in normal cells

Comparison with Similar Compounds

Substituent Effects on Activity

  • Benzylidene Modifications :

    • 2,5-Dimethoxybenzylidene (Main compound): The para-methoxy configuration may optimize steric and electronic interactions with tubulin’s colchicine-binding site, similar to 3,4,5-trimethoxy analogs .
    • 3,4,5-Trimethoxybenzylidene (Compound in ): Increased methoxy groups enhance binding affinity but may reduce solubility due to higher lipophilicity.
    • Heterocyclic Substituents (5a, 5b): Indole (5a) and pyridine (5b) groups introduce planar aromatic systems, improving π-π stacking interactions and potency .
  • Ester Group Variations: Thiophene-2-carboxylate (Main compound): The thiophene ring may enhance metabolic stability compared to methanesulfonate (more polar) or cyclohexanecarboxylate (more lipophilic) groups .

Toxicity and Selectivity

  • Aurone 5a’s lack of hERG inhibition underscores its cardiac safety, a critical advantage over many chemotherapeutics . The main compound’s thiophene group may further mitigate off-target effects due to distinct metabolic pathways.

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